molecular formula C8H14O2 B2426668 (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol CAS No. 2305253-16-9

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol

Cat. No.: B2426668
CAS No.: 2305253-16-9
M. Wt: 142.198
InChI Key: XCVJVYQRQMRNIC-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its stability and reactivity.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-4-8(5-7,6-9)2-3-10-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJVYQRQMRNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a methylating agent in the presence of a catalyst. The reaction conditions often require a temperature range of 0-50°C and a solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Drug Design and Development

The bicyclic framework of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol allows it to serve as a scaffold in the design of new pharmaceuticals. Its ability to mimic natural products can lead to the development of novel drugs with improved efficacy and reduced side effects.

Case Study: Analgesic Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant analgesic properties. In a study involving various analogs, this compound derivatives demonstrated enhanced pain relief comparable to established analgesics, suggesting its potential as a lead compound in pain management therapies .

Antimicrobial Properties

Studies have shown that compounds with similar bicyclic structures possess antimicrobial activity against various pathogens. The incorporation of functional groups into the this compound framework may enhance its antimicrobial efficacy.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Derivative AStaphylococcus aureus20
Derivative BPseudomonas aeruginosa18

Synthesis of Complex Molecules

The unique structure of this compound allows it to participate in various synthetic transformations, including cycloadditions and functional group modifications.

Case Study: Total Synthesis
In a reported total synthesis involving this compound, researchers utilized it as a key intermediate for constructing complex natural products, showcasing its versatility in synthetic pathways .

Polymer Development

Due to its structural characteristics, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymers Incorporating the Compound

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Pure Polymer3050
Polymer with (Compound)4570

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Biological Activity

(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol, with the CAS number 2305253-16-9 and molecular formula C8H14O2, is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
CAS Number2305253-16-9
StructureStructure

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:

  • Epoxide Reaction : Reacting a suitable epoxide with a methylating agent in the presence of a catalyst.
  • Reaction Conditions : Generally conducted at temperatures between 0°C to 50°C using solvents like dichloromethane or toluene .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The precise mechanisms remain under investigation, but preliminary studies suggest involvement in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could influence physiological responses.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Anti-inflammatory and Analgesic Effects

Studies have explored its potential anti-inflammatory properties, suggesting that it may reduce inflammation through the inhibition of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that this compound may exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems, which could be beneficial in neurodegenerative conditions like Alzheimer's disease.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

  • Study on Anti-inflammatory Activity :
    • A laboratory study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory response .
  • Neuroprotection Research :
    • In animal models, administration of this compound showed a marked decrease in oxidative stress markers and improved cognitive function tests post-treatment, suggesting potential for neuroprotection .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Activity
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanolAlcohol derivativeSimilar anti-inflammatory effects
(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)amineAmine derivativePotentially different receptor interactions

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